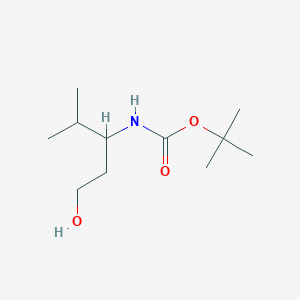

tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate

Description

tert-Butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 862466-14-6) is a carbamate derivative featuring a hydroxyl group on a branched aliphatic chain. Its molecular formula is C₁₁H₂₃NO₃, with a molecular weight of 217.31 g/mol . The compound is characterized by a tert-butyl carbamate (Boc) group attached to a 1-hydroxy-4-methylpentan-3-yl backbone, making it a versatile intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry.

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) |

InChI Key |

HYEXCBXDBHHJJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate generally involves two main approaches:

- A. Carbamate Formation via Boc Protection of Amino Alcohols

- B. Multi-step Synthesis from Protected Amino Acid Derivatives

Preparation Method 1: Boc Protection of Amino Alcohols

This is the most straightforward and commonly employed method where a free amino alcohol intermediate is reacted with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl carbamate protecting group on the amine nitrogen.

- Starting Material: 1-amino-4-methylpentan-3-ol (the free amino alcohol)

- Reagents:

- Di-tert-butyl dicarbonate (Boc₂O) as the carbamoylating agent

- Base such as triethylamine or 4-dimethylaminopyridine (DMAP) to catalyze and neutralize generated acid

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions:

- Reaction performed under inert atmosphere (N₂)

- Temperature maintained between 0°C to room temperature (25°C)

- Stirring for several hours until completion monitored by TLC or LC-MS

- Extraction with ethyl acetate

- Washing with brine solution

- Drying over anhydrous sodium sulfate (Na₂SO₄)

- Purification by silica gel column chromatography using hexane/ethyl acetate gradient

- High-purity this compound is obtained with yields typically ranging from 70–90% depending on scale and conditions.

Preparation Method 2: Multi-step Synthesis from Protected Amino Acid Derivatives

This approach is more elaborate and involves starting from N-Boc protected amino acids or their derivatives, followed by transformations to introduce the hydroxy and alkyl side chains.

Example Route Based on Patent CN102020589B:

- Step 1: Formation of mixed acid anhydride from N-Boc protected amino acid (e.g., N-Boc-D-serine) using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as a base.

- Step 2: Condensation of the mixed anhydride intermediate with an amine to form the carbamate derivative.

- Step 3: Phase-transfer catalyzed alkylation reactions to introduce methyl or other alkyl groups at specific positions using catalysts such as tetrabutylammonium bromide and alkylating agents like methyl sulfate in ethyl acetate solvent.

- Step 4: Reduction or further functional group manipulations to yield the hydroxy-substituted carbamate final product.

This pathway allows for stereochemical control and incorporation of specific substituents on the pentan chain, critical for pharmaceutical intermediates like lacosamide derivatives.

Comparative Data Table of Preparation Methods

| Aspect | Method 1: Boc Protection of Amino Alcohols | Method 2: Multi-step from Protected Amino Acids |

|---|---|---|

| Starting Materials | Free amino alcohol (1-amino-4-methylpentan-3-ol) | N-Boc protected amino acid derivatives (e.g., N-Boc-D-serine) |

| Key Reagents | Di-tert-butyl dicarbonate, base (Et₃N or DMAP) | Isobutyl chlorocarbonate, N-methylmorpholine, alkylating agents |

| Solvents | Dichloromethane, THF | Ethyl acetate, DMF |

| Reaction Conditions | 0°C to RT, inert atmosphere | Controlled temperature, phase-transfer catalysis |

| Typical Yields | 70–90% | Variable, often high with purification steps |

| Stereochemical Control | Limited, depends on starting amino alcohol | High, via chiral amino acid derivatives |

| Complexity | Simple, one-step protection | Multi-step, allows structural modifications |

| Purification | Column chromatography | Chromatography, crystallization |

Research Findings and Notes

- The Boc protection method is widely used due to its simplicity and efficiency for preparing tert-butyl carbamate derivatives with hydroxyalkyl side chains.

- Multi-step synthesis routes enable access to stereochemically defined compounds important for drug development, such as lacosamide analogs, by utilizing protected amino acids and phase-transfer catalysis for selective alkylation.

- Reaction monitoring by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy is essential to ensure completion and purity.

- Purification typically involves silica gel chromatography with solvent gradients optimizing separation of desired carbamate products from side products or unreacted starting materials.

- The hydroxy group in the side chain remains intact under the carbamation conditions, preserving the functional handle for further chemical modifications if needed.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins, facilitating the study of their structure and function .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting their activity and function. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamates

Key Observations :

- Ring Systems : Bicyclo[2.2.2]octane and azabicyclo[4.1.0]heptane introduce rigidity, which may influence binding affinity in drug design.

Physicochemical Properties

Table 2: Physicochemical Data (Where Available)

Key Observations :

- The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., bicyclo[2.2.2]octane derivative ).

- Fluorinated derivatives may exhibit higher lipophilicity, impacting membrane permeability.

Biological Activity

tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate, also known as (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₃NO₃, with a molecular weight of 217.31 g/mol. The compound features a tert-butyl group and a hydroxy group attached to a branched carbon chain, which enhances its solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for regulating the cell cycle, and their inhibition can lead to antiproliferative effects, making this compound a candidate for cancer therapeutics.

The compound's structure suggests it may interact with specific biological targets due to the presence of both hydrophilic and hydrophobic regions. This duality enhances its potential to bind selectively to proteins involved in cell cycle regulation. Interaction studies have demonstrated that it can effectively inhibit CDK activity, leading to reduced cell proliferation in various cancer cell lines.

Synthesis Routes

Several synthetic pathways have been developed for the production of this compound. These methods typically involve the reaction of tert-butyl chloroformate with appropriate amine derivatives, ensuring the preservation of stereochemical integrity throughout the synthesis process.

Case Studies and Research Findings

- Inhibition of CDKs : A study demonstrated that this compound effectively inhibits CDK2 and CDK4 with IC50 values in the low micromolar range. This inhibition was correlated with decreased phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase.

- Antiproliferative Effects : In vitro assays using various cancer cell lines showed that this compound significantly reduces cell viability in a dose-dependent manner. The results indicated an approximate 70% reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Selectivity : Comparative studies with structurally similar compounds revealed that this compound exhibits greater selectivity for CDK inhibition compared to other carbamate derivatives, highlighting its unique pharmacological profile.

Data Table: Biological Activity Summary

| Activity | Observation | Reference |

|---|---|---|

| CDK Inhibition | IC50 values in low micromolar range | |

| Antiproliferative Effects | 70% reduction in cell viability at 10 µM | |

| Selectivity | Greater selectivity compared to similar compounds |

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(1-hydroxy-4-methylpentan-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a hydroxylated amine derivative (e.g., 1-hydroxy-4-methylpentan-3-amine) under basic conditions. Sodium hydride or potassium carbonate in anhydrous THF or DCM at 0–25°C facilitates carbamate bond formation . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to tert-butyl carbamate) and inert atmosphere to prevent hydrolysis. Monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) or LC-MS ensures reaction completion. Post-synthesis, purification via flash chromatography (silica gel, gradient elution) is recommended .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxy/amine protons (broad peaks at δ 1.8–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 246.2 for CHNO) .

- HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiopurity if stereoisomers are present .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does stereochemistry impact biological activity?

- Methodological Answer :

- Enantiomeric Resolution :

Use chiral auxiliaries during synthesis (e.g., Evans’ oxazolidinones) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) . - Impact on Bioactivity :

Stereochemistry influences binding affinity to enzymes or receptors. For example, the (R)-enantiomer may exhibit higher inhibitory activity against proteases due to spatial compatibility with active sites. Test via in vitro assays (e.g., fluorescence-based enzyme inhibition) and molecular docking (software: AutoDock Vina) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies :

Conduct accelerated stability testing in buffers (pH 2–10) at 25°C and 40°C. Monitor via HPLC every 24 hours. The compound is most stable at pH 6–7 (t > 30 days) but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions, yielding 4-methylpentan-3-ol and tert-butylamine . - Degradation Pathways :

Acidic hydrolysis cleaves the carbamate bond, while oxidation at high temperatures forms ketone derivatives. Characterize degradation products using GC-MS or LC-QTOF .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.